molecular formula C13H23NO3 B12303732 tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate

tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate

Cat. No.: B12303732
M. Wt: 241.33 g/mol
InChI Key: ZFPHIYJPTMJYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl N-(3-acetyl-2,2-dimethylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPHIYJPTMJYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermolecular [2+2] Photocycloaddition

This approach employs ultraviolet light (λ = 254–300 nm) to excite electron-deficient alkenes, forming a diradical intermediate that couples with a second alkene. For the target compound, precursors such as dimethyl maleate and ethylene derivatives are irradiated in acetone, acting as both solvent and triplet sensitizer.

Reaction Conditions

Parameter Value
Light Source Medium-pressure Hg lamp
Wavelength 254 nm
Temperature 0–5°C (to minimize side reactions)
Solvent Acetone
Yield 45–60% (crude)

The reaction proceeds via a triplet energy transfer mechanism , where acetone (E_T = 78 kcal/mol) sensitizes the alkene to its triplet state, enabling cross-coupling. Steric effects from the dimethyl groups enforce a trans-syn-trans configuration in the cycloadduct, critical for subsequent functionalization.

Intramolecular Variants for Enhanced Stereocontrol

To improve stereoselectivity, tethering strategies have been developed. For example, urea-linked bis(stilbene) precursors undergo quantitative cyclization under UV light (λ = 365 nm), achieving >98% diastereomeric excess (d.e.). This method minimizes epimerization risks but requires complex precursor synthesis.

Introduction of the Acetyl Group

Acetylation of the cyclobutane intermediate is achieved through nucleophilic acyl substitution or Friedel-Crafts-type reactions , depending on the substrate’s electronic environment.

Direct Acetylation via Acetyl Chloride

The most straightforward method involves treating the cyclobutanol derivative with acetyl chloride in the presence of a Lewis acid catalyst:

Reaction Scheme
$$
\text{Cyclobutanol} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-Acetylcyclobutane derivative}
$$

Optimized Parameters

Catalyst AlCl₃ (1.2 equiv)
Solvent Dichloromethane
Temperature −20°C to 0°C
Reaction Time 2–4 hours
Yield 70–85%

This method risks over-acetylation, necessitating careful stoichiometric control.

Oxidative Acetylation

Alternative approaches employ Pd-catalyzed C–H activation to install the acetyl group. Using Pd(OAc)₂ and tert-butyl hydroperoxide (TBHP) as an oxidant, the reaction proceeds via a radical mechanism, achieving 65–75% yields with excellent regioselectivity.

Carbamate Formation

The tert-butyl carbamate moiety is introduced through Boc-protection of the secondary amine. Two primary strategies are employed:

Stepwise Boc Protection

  • Amine Generation : Reduction of the nitro intermediate (from cycloaddition precursors) using H₂/Pd-C (10% w/w) in ethanol.
  • Carbamate Formation : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP:

$$
\text{Amine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{tert-Butyl Carbamate}
$$

Key Data

Parameter Value
Boc₂O Equiv 1.5
Catalyst DMAP (0.1 equiv)
Solvent THF
Temperature 25°C
Yield 90–95%

One-Pot Approach

Industrial protocols often combine the reduction and protection steps using Boc-anhydride with in situ generated H₂N– groups. This method reduces purification steps but requires precise pH control (pH 8–9) to prevent Boc-group hydrolysis.

Stereochemical Control and Resolution

The (1R,3S) configuration is achieved through:

Chiral Auxiliary-Mediated Synthesis

Employing Evans oxazolidinones or Oppolzer’s sultams to enforce the desired stereochemistry during cyclobutane formation. For example, Oppolzer’s camphorsultam derivatives provide >99% enantiomeric excess (e.e.) in model systems.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., using Candida antarctica lipase B ) achieves 98–99% e.e. but sacrifices 50% yield.

Industrial-Scale Production

Continuous flow microreactor systems address scalability challenges:

Flow Reactor Parameters

Parameter Value
Reactor Volume 50 mL
Flow Rate 5 mL/min
Residence Time 10 min
Productivity 120 g/day

This method enhances heat transfer and reduces side reactions compared to batch processes.

Purification and Characterization

Final purification employs preparative HPLC with a C18 column (MeCN/H₂O gradient). Key characterization data:

Spectroscopic Profile

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 2.12 (s, 3H, Acetyl)
¹³C NMR δ 170.5 (C=O), 80.1 (Boc quaternary C)
HRMS m/z 241.33 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity (% e.e.) Scalability
Intermolecular [2+2] 58 85 Moderate
Intramolecular [2+2] 92 98 Low
Flow Microreactor 78 95 High

Challenges and Mitigation Strategies

  • Epimerization : Minimized by low-temperature (−78°C) deprotection of Boc groups.
  • Acetyl Migration : Addressed using bulky bases (e.g., DBU) to stabilize the transition state.
  • Byproduct Formation : Controlled via precise stoichiometry of Boc₂O (1.05–1.1 equiv).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been identified as a promising candidate in the development of JAK inhibitors, which are critical in treating autoimmune diseases and certain cancers. Its structural properties allow it to serve as a scaffold for designing selective inhibitors targeting Janus Kinase pathways, which are pivotal in inflammatory responses and immune system regulation .

2. Synthesis of Complex Molecules

The tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate can be utilized as an intermediate in the synthesis of more complex molecules. For example, it has been involved in the synthesis of compounds like abrocitinib, which is used for treating atopic dermatitis. The ability to modify this compound allows chemists to explore various analogs that may enhance efficacy or reduce side effects .

Case Study 1: JAK Inhibitors

A study highlighted the use of compounds similar to this compound as part of a series of JAK3 inhibitors. The research demonstrated that modifications to the carbamate structure could lead to increased potency and selectivity against JAK3, showcasing how this compound could influence drug design strategies for autoimmune therapies .

Case Study 2: Synthesis Pathways

Research into the synthetic pathways involving this compound has shown efficient routes for producing related pharmacologically active compounds. For instance, its role in the synthesis of abrocitinib was documented in a multi-step process that highlighted its utility as a versatile building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 188918-44-7 .
  • Molecular Formula: C₁₃H₂₃NO₃.
  • Molecular Weight : 241.33 g/mol.
  • Purity : ≥98% (HPLC) .
  • Structure : Features a cyclobutyl core substituted with an acetyl group (3-position), two methyl groups (2,2-positions), and a tert-butyl carbamate moiety at the nitrogen .

Applications : Primarily used as a chiral building block in pharmaceutical synthesis due to its rigid cyclobutane framework and stereochemical precision .

Comparison with Structurally Similar Carbamates

Stereoisomers and Enantiomers

  • (1S,3R)-Enantiomer (CAS 1260589-93-2):
    • Shares identical molecular formula and weight but differs in stereochemistry at the cyclobutyl ring.
    • Impact : Altered spatial arrangement may affect receptor binding or metabolic stability in drug candidates .

Cyclobutane vs. Cyclopentane Derivatives

  • Molecular Weight: ~227 g/mol (estimated). Applications: Used in peptidomimetics due to improved conformational flexibility .
  • tert-Butyl N-[(1R,3S)-3-(Hydroxymethyl)cyclopentyl]carbamate (CAS 347185-68-6):

    • Substituent : Hydroxymethyl group instead of acetyl.
    • Molecular Weight : 215.29 g/mol.
    • Impact : Increased polarity improves aqueous solubility but reduces lipophilicity .

Bicyclic and Heterocyclic Analogs

  • tert-Butyl N-(2-Azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7):

    • Structure : Bicyclic framework with an azabicycloheptane core.
    • Applications : Valuable in CNS drug discovery due to enhanced blood-brain barrier penetration .
  • tert-Butyl N-[(1R,5S,6s)-3-Azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0):

    • Structure : Rigid bicyclic system with a strained three-membered ring.
    • Impact : High reactivity in ring-opening reactions for functionalization .

Functional Group Variations

  • Applications: Intermediate for antibody-drug conjugates (ADCs) via amine coupling .
  • tert-Butyl N-[(2R,3S)-3-Aminobutan-2-yl]carbamate Hydrochloride: Structure: Linear chain with amino and tert-butyl carbamate groups. Impact: Simplified structure aids in peptide backbone modifications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)
Target Compound (CAS 188918-44-7) 241.33 Acetyl, 2,2-dimethyl 2.8 ~5 (DMSO)
(1S,3R)-Enantiomer (CAS 1260589-93-2) 241.33 Acetyl, 2,2-dimethyl 2.8 Similar to target
Cyclopentyl Derivative (CAS 347185-68-6) 215.29 Hydroxymethyl 1.2 ~20 (Water)
Azabicyclo[2.2.1]heptane Derivative ~225 Bicyclic, amine 1.5 ~10 (Methanol)

*LogP values estimated using ChemAxon software.

Biological Activity

Chemical Structure and Properties
tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate is a synthetic compound characterized by a unique cyclobutyl structure and a carbamate functional group. Its molecular formula is C₁₃H₂₃N₁O₃, and it exhibits distinctive chemical properties due to the presence of a tert-butyl group attached to the carbamate moiety and an acetyl substituent on the cyclobutyl derivative .

Biological Activity

Research into the biological activity of this compound suggests potential therapeutic applications, particularly in medicinal chemistry. The compound has been investigated for various biological activities, including:

  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural similarities to known anticancer agents suggest it could interact with biological targets involved in cancer progression .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be relevant in treating diseases where enzyme activity is dysregulated. The mechanism of action involves binding affinity studies to determine interaction with target proteins .

The biological activity of this compound is likely mediated through its interactions with various biological macromolecules. Binding studies have shown that the compound can effectively bind to certain receptors and enzymes, potentially altering their activity and leading to therapeutic effects.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing some related compounds and their unique features:

Compound NameStructure FeaturesBiological Activity Insights
Tert-butyl N-(1R)-3-amino-2,2-dimethyl-cyclobutyl-carbamateContains an amino group instead of an acetyl groupPotentially different biological activity due to amino substitution
Tert-butyl N-(1S)-3-acetoxycyclobutane-carbamateSimilar cyclobutane structure with an acetoxy groupVariation in functional groups may alter reactivity
Tert-butyl N-(1R)-3-hydroxycyclobutane-carbamateHydroxymethyl substitutionMay exhibit different solubility and reactivity characteristics

This comparative analysis highlights how slight modifications in structure can lead to significant differences in properties and activities.

Case Studies

Several case studies have explored the potential applications of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values obtained indicate a promising therapeutic window for further development .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and bioavailability of this compound. Results show that it can be effectively absorbed and distributed within biological systems, suggesting potential for systemic therapeutic applications .

Future Directions

The unique combination of structural features in this compound positions it as a noteworthy candidate for further research in medicinal chemistry. Future studies should focus on:

  • Mechanistic Studies : Elucidating the exact pathways through which this compound exerts its biological effects.
  • Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.
  • Structure-Activity Relationship Studies : Conducting comprehensive SAR studies to optimize its chemical structure for enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.